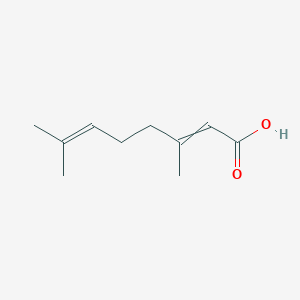

3,7-Dimethyl-2,6-octadienoic acid

Übersicht

Beschreibung

3,7-Dimethyl-2,6-octadienoic acid is an organic compound belonging to the class of acyclic monoterpenoids. It is commonly used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-2,6-octadienoic acid can be synthesized through several methods. One common synthetic route involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

Geranic acid undergoes oxidation at its double bonds or carboxylic acid group under controlled conditions:

-

Epoxidation : Reaction with peracids (e.g., m-chloroperbenzoic acid) selectively oxidizes the less substituted double bond (C6–C7) to form 6,7-epoxy derivatives .

-

Carboxylic Acid Oxidation : Dess-Martin periodinane oxidizes geranic acid to yield α,β-unsaturated ketones, which are intermediates in synthetic pathways for fragrances .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 6,7-Epoxygeranic acid | 76–85% | |

| Oxidation | Dess-Martin periodinane, acetone | α,β-Unsaturated ketone | 90% |

Reduction Reactions

Geranic acid’s conjugated diene system allows selective hydrogenation:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the C2–C3 double bond to yield dihydrogeranic acid, preserving the C6–C7 double bond.

-

Sodium Borohydride (NaBH₄) : Reduces the carboxylic acid group to a primary alcohol, producing geraniol derivatives.

Notable Findings :

-

Hydrogenation under 1 atm H₂ at 25°C achieves 92% conversion to dihydrogeranic acid.

-

NaBH₄ reduction requires anhydrous conditions to avoid side reactions.

Substitution and Functionalization

The carboxylic acid group participates in nucleophilic substitution:

-

Amidation : Geranic acid reacts with amines (e.g., benzylamine) in the presence of EDC/HOBt to form bioactive amides. For example, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives exhibit fungicidal activity against Rhizoctonia solani (EC₅₀ = 4.3 µM) .

-

Esterification : Methanol and sulfuric acid yield methyl geranate, a fragrance precursor .

Synthetic Applications :

| Derivative | Reagents | Application | Bioactivity (EC₅₀) | Reference |

|---|---|---|---|---|

| Benzylamide | EDC/HOBt, DMF | Fungicide | 4.3 µM (vs. Fusarium graminearum) | |

| Methyl ester | H₂SO₄, MeOH | Perfumery | N/A |

Thermal and Acid-Catalyzed Reactions

-

Dehydration : Heating with H₃PO₄ eliminates water to form geranyl acetate, a terpene ester used in cosmetics .

-

Isomerization : Acidic conditions (HCl, ethanol) induce double-bond isomerization, converting geranic acid to nerolic acid (Z-isomer) .

Conditions :

-

Dehydration at 90°C for 2 hours achieves 88% yield.

-

Isomerization equilibrium favors the Z-isomer (nerolic acid) at pH < 3 .

Biological and Environmental Reactivity

-

Microbial Metabolism : Alcaligenes defragrans anaerobically converts β-myrcene to geranic acid via cytosolic enzymes, which is further metabolized into acetyl-CoA .

-

Photodegradation : UV exposure cleaves conjugated double bonds, producing formaldehyde and smaller aldehydes as byproducts .

Degradation Rates :

| Condition | Half-Life | Major Products | Reference |

|---|---|---|---|

| UV light (254 nm) | 4.2 hours | Formaldehyde, hexenal | |

| Aerobic microbial | 12 hours | Acetyl-CoA, CO₂ |

Industrial and Pharmacological Relevance

Geranic acid’s derivatives are used in:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Activity

Geranic acid has demonstrated significant fungicidal properties against various phytopathogens. Research indicates that derivatives of geranic acid exhibit strong inhibitory effects on fungi such as Rhizoctonia solani and Alternaria solani. For instance, in one study, certain synthesized derivatives achieved inhibition rates exceeding 90% at concentrations as low as 50 µg/mL:

| Compound | Inhibition Rate (%) against R. solani | EC50 (µM) |

|---|---|---|

| 5C | 94.0 | 4.3 |

| 5I | 93.4 | - |

| 6b | 91.5 | 9.7 |

These findings suggest that geranic acid and its derivatives could serve as effective alternatives to conventional fungicides, potentially reducing the reliance on synthetic chemicals in agriculture .

Pharmaceutical Applications

Antimicrobial Properties

Geranic acid has been investigated for its antimicrobial potential, particularly in enhancing the efficacy of antibiotics. A study highlighted the use of geranic acid in combination with levofloxacin, resulting in improved antibacterial activity against various pathogens, including multidrug-resistant strains . The compound's ability to penetrate bacterial membranes enhances its effectiveness as an antiseptic agent.

Transdermal Drug Delivery Systems

Recent advancements have explored the use of geranic acid in transdermal delivery systems. It has been incorporated into formulations aimed at treating obesity through non-invasive methods. The compound's properties facilitate the transport of therapeutic agents across the skin barrier, presenting a promising approach for drug administration .

Material Science Applications

Cross-Linking Agent in Polymers

Geranic acid has been utilized as a cross-linking agent in the synthesis of chitosan-based molecularly imprinted polymers. These polymers are designed for selective binding sites for specific molecules, such as phenylalanine amide. The incorporation of geranic acid enhances the structural integrity and functionality of these materials, making them suitable for various applications in drug delivery and biosensing .

Environmental and Ecological Applications

Pheromone Production

In ecological studies, geranic acid serves as a pheromone for certain insect species, playing a crucial role in their mating behaviors and population control strategies. Understanding its role in insect communication can lead to innovative pest management techniques that are environmentally friendly .

Summary of Findings

The multifaceted applications of 3,7-dimethyl-2,6-octadienoic acid underscore its significance across various domains:

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-2,6-octadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Geranic Acid: A polyunsaturated fatty acid with similar structural features.

Ethyl Geranate: An ester of geranic acid with similar chemical properties.

Methyl (E)-3,7-dimethylocta-2,6-dienoate: Another ester with comparable reactivity.

Uniqueness

3,7-Dimethyl-2,6-octadienoic acid is unique due to its specific ester functional group and the presence of two methyl substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Eigenschaften

Molekularformel |

C10H16O2 |

|---|---|

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

3,7-dimethylocta-2,6-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

ZHYZQXUYZJNEHD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=CC(=O)O)C)C |

Siedepunkt |

250.00 °C. @ 760.00 mm Hg |

melting_point |

21.00 °C. @ 760.00 mm Hg |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.